(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride

概要

説明

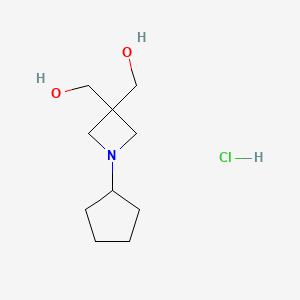

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to an azetidine ring, and two hydroxymethyl groups.

準備方法

The synthesis of (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentylamine with azetidine-3,3-diol under specific conditions to form the desired compound. The reaction typically requires a solvent such as methanol or ethanol and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity levels .

化学反応の分析

Ring-Opening Reactions

The azetidine ring (four-membered nitrogen heterocycle) is strained, making it prone to ring-opening under acidic or basic conditions. The hydrochloride salt form suggests increased solubility in polar solvents, which may facilitate such reactions.

-

Acid-Catalyzed Hydrolysis : Protonation of the nitrogen could weaken the C-N bond, leading to ring cleavage. For example, in aqueous HCl, the ring might open to form a diol-ammonium chloride derivative .

-

Base-Mediated Ring Opening : Deprotonation of the hydroxyl groups could generate alkoxide intermediates, nucleophilically attacking the azetidine ring’s electrophilic carbons. This could yield linear amino alcohol products 3.

Functionalization of Hydroxyl Groups

The two methanol groups at the 3,3-positions are key sites for derivatization:

Esterification

Reaction with acyl chlorides or anhydrides could yield esters. For example:

Ether Formation

Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) would produce ethers:

.

Reduction

While the compound lacks reducible carbonyl groups, its hydroxyl groups could direct diastereoselective reductions in related substrates. For example, hydroxyl-directed 1,3 reductions (Evans-Saksena method) use tetramethylammonium triacetoxyborohydride to coordinate hydroxyl groups, enabling stereoselective hydride delivery3.

Coordination Chemistry

The hydroxyl and amine groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

-

Example : Complexation with Cu(II) in aqueous solution could form a chelate complex, altering solubility and reactivity .

Acid-Base Behavior

As a hydrochloride salt, the compound will dissociate in water:

.

Adjusting pH could precipitate the free base or facilitate further protonation.

Comparative Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | Diol-ammonium chloride | High ring strain drives reaction |

| Esterification | Acetic anhydride, pyridine, 25°C | Diacetate ester | Mild conditions for OH groups |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | Diketone (if sterically accessible) | Steric hindrance may limit yield |

| Metal Complexation | CuSO₄, H₂O, pH 7 | Cu(II)-diol-azetidine complex | Potential catalytic applications |

Key Mechanistic Insights

-

Steric Effects : The cyclopentyl group may hinder reactions at the azetidine ring’s nitrogen or adjacent carbons 3.

-

Hydrogen Bonding : Intramolecular H-bonding between hydroxyl groups could stabilize transition states in reductions or oxidations3.

-

Solubility : The hydrochloride salt enhances aqueous solubility, favoring ion-mediated reactions .

科学的研究の応用

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

Industry: It is used in the development of new materials and catalysts for industrial processes.

作用機序

The mechanism of action of (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride can be compared with other similar compounds, such as:

(1-Cyclopentylazetidine-3,3-diyl)dimethanol: This compound lacks the hydrochloride group and may exhibit different solubility and reactivity properties.

Cyclopentylamine: A simpler compound that serves as a precursor in the synthesis of this compound.

Azetidine-3,3-diol: Another precursor that contributes to the unique structure of the target compound.

生物活性

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride is a synthetic compound with a unique azetidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20ClNO2

- Molecular Weight : 221.72 g/mol

- CAS Number : 1351662-22-0

The compound features a cyclopentyl group attached to an azetidine ring, enhanced by two hydroxymethyl groups that increase its solubility and reactivity. The hydrochloride form indicates the presence of hydrochloric acid, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may modulate enzyme activities and receptor binding, leading to several potential therapeutic effects:

- Enzyme Inhibition/Activation : The compound may act as either an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Neuropharmacological Effects : Given its nitrogen-containing structure, it could interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation.

Biological Activities

Preliminary studies have suggested several biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : The compound's structural features may allow it to exert neuroprotective effects, similar to other nitrogen-containing compounds.

- Cytotoxicity and Safety Profile : Initial assessments indicate low cytotoxicity in vitro at concentrations up to 200 µM, suggesting a favorable safety profile for further development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Cytotoxicity (200 µM) | Enzyme Inhibition | Neuroprotective Potential |

|---|---|---|---|

| This compound | Low | Minimal | Potential |

| 1-Acetylazetidine | Moderate | Moderate | Low |

| 2-Pyrrolidinone | Low | High | High |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of azetidine derivatives, this compound exhibited significant activity against Gram-positive bacteria. This suggests its potential utility in treating bacterial infections.

特性

IUPAC Name |

[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9;/h9,12-13H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACXBUCOJFXYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C2)(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。